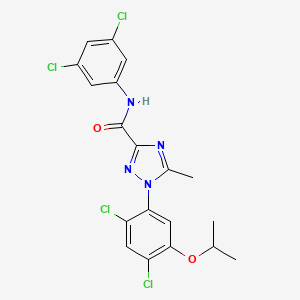
1-(2,4-dichloro-5-isopropoxyphenyl)-N-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2,4-dichloro-5-isopropoxyphenyl)-N-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss the synthesis and properties of structurally related triazole derivatives, which can provide insights into the description of the compound . Triazole derivatives are known for their wide range of biological activities and are often explored for their potential as pharmaceuticals .
Synthesis Analysis
The synthesis of triazole derivatives typically involves multi-step reactions starting from various precursors. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through a five-step process starting with 4-chlorobenzenamine, with specific reaction conditions optimized for yield . Similarly, the synthesis of other triazole compounds involves condensation reactions and cyclization steps, as seen in the preparation of 3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide . These methods could be analogous to the synthesis of the compound , suggesting a multi-step approach with careful optimization of reaction conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The crystal structure of one such compound was determined to belong to the monoclinic system, providing insights into the geometric configuration of these molecules . Although the exact molecular structure of "1-(2,4-dichloro-5-isopropoxyphenyl)-N-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide" is not provided, it is likely to exhibit similar structural features due to the presence of the triazole ring.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including the formation of Schiff bases and Mannich base derivatives, as demonstrated in the synthesis of new triazole compounds with antimicrobial activities . These reactions are typically used to modify the chemical structure and introduce new functional groups that can enhance the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the triazole ring. The compounds discussed in the papers were characterized using spectroscopic techniques such as NMR and MS, which are essential for confirming the structure and purity of the synthesized compounds . Additionally, the anti-inflammatory activity and ulcerogenicity of a series of triazole carboxamides were evaluated, indicating the potential therapeutic applications of these compounds . These studies suggest that "1-(2,4-dichloro-5-isopropoxyphenyl)-N-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide" may also possess distinct physical, chemical, and biological properties that could be explored further.
科学的研究の応用
Antimicrobial Activities
Research on similar triazole derivatives has shown potential antimicrobial activities. For instance, some novel triazole derivatives have been synthesized and tested against various microorganisms, displaying good to moderate antimicrobial activities. These compounds, including 1,2,4-triazole derivatives, have shown efficacy against bacteria, demonstrating their potential as antimicrobial agents (Bektaş et al., 2007).
Antipathogenic Activity
Acylthioureas containing the triazole moiety have been synthesized and evaluated for their interaction with bacterial cells, both in free and adherent states. These compounds have shown significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities. This highlights the triazole derivatives' potential in developing anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Synthesis and Chemical Properties
The synthesis and chemical properties of triazole derivatives have been a subject of interest. For example, the process of synthesizing various triazole derivatives and their structural characterization through techniques like IR, NMR, and mass spectroscopy. These studies not only provide insights into the chemical properties of triazole derivatives but also open pathways for creating compounds with potential biological activities (Desai et al., 2011).
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl4N4O2/c1-9(2)29-17-8-16(14(22)7-15(17)23)27-10(3)24-18(26-27)19(28)25-13-5-11(20)4-12(21)6-13/h4-9H,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYQJZRCBACSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC(C)C)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2547525.png)
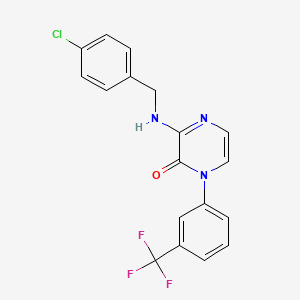


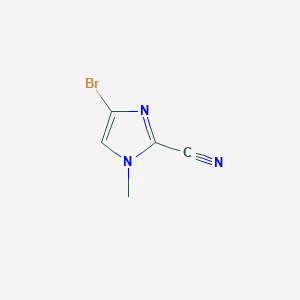
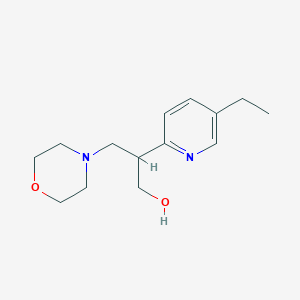
![8-[(dibenzylamino)methyl]-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![6-(Morpholin-4-yl)-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2547537.png)
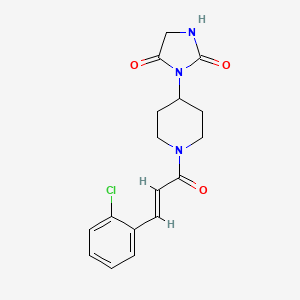
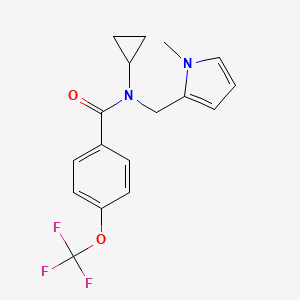
![8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride](/img/structure/B2547541.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2547542.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2547543.png)
![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2547547.png)